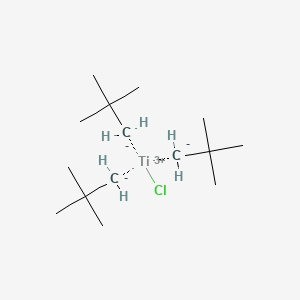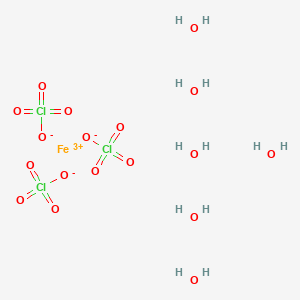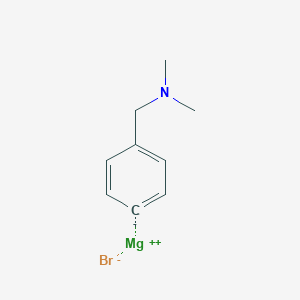![molecular formula C9H10OS B6289393 4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde CAS No. 135399-29-0](/img/structure/B6289393.png)
4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrobenzo[b]thiophene is an active pharmaceutical intermediate . It is used in the synthesis of a variety of compounds, including potentially tridentate Schiff bases (HSAT), which form a series of copper (II) complexes . It’s also used in the synthesis of hydrazone derivatives .
Synthesis Analysis
The key starting compound for the synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives is 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize new thiazole, pyrimidine, pyran, pyridine, and thiazine derivatives . The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrobenzo[b]thiophene is characterized by a benzothiophene core, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The tetrahydro prefix indicates that the thiophene ring is fully saturated, meaning it contains no double bonds .Chemical Reactions Analysis
4,5,6,7-Tetrahydrobenzo[b]thiophene undergoes various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives the hydrazone derivative . It’s also involved in the synthesis of a series of copper (II) complexes .Mécanisme D'action
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is the NRF2 transcription factor . This transcription factor plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage .
Biochemical Pathways
The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde affects the NQO1 and HO-1 pathways . These pathways are involved in the detoxification of reactive oxygen species and the response to oxidative stress .
Result of Action
The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde leads to an increase in the expression of antioxidant proteins. This results in a reduction of oxidative stress in cells . Additionally, it has been found to inhibit inflammation in macrophages .
Action Environment
The action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde can be influenced by environmental factors. For instance, it is noted to be air sensitive . Therefore, the compound’s action, efficacy, and stability might be affected by exposure to air .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde in lab experiments include its low cost, its availability, and its ease of use. It is a colorless liquid, making it easy to identify and measure. It is also relatively stable, making it suitable for long-term storage. The main limitation of using this compound in lab experiments is its low reactivity, as it is not a very reactive compound.
Orientations Futures
For research on 4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde include exploring its potential applications in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs, and investigating its potential uses as a reactant in other organic synthesis reactions. Additionally, further research could be done to explore the use of this compound as a reactant in the synthesis of new catalysts for the oxidation of alcohols. Other potential future directions include exploring its potential applications in the detection of other compounds, such as thiophene derivatives, and investigating its potential uses in other analytical techniques.
Méthodes De Synthèse
4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde is synthesized by the reaction of 4-bromobenzothiophene with an aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of this compound and 4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid. The mixture is then purified by column chromatography.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde is used as a reactant in the synthesis of various pharmaceuticals, such as the antiarrhythmic drug amiodarone and the anti-cancer drug doxorubicin. It is also used as an analytical reagent in the detection of certain compounds, such as thiophene derivatives. In addition, this compound has been used as a reactant in the synthesis of new catalysts for the oxidation of alcohols.
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It is known to form a potentially tridentate Schiff base (HSAT) when it undergoes condensation with an amino carboxyalkyl derivative . This reaction leads to the formation of a series of copper (II) complexes .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes. It is known to activate NRF2, a key regulator of cellular antioxidant response . This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines and inflammatory mediators .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde exerts its effects through various mechanisms. It is known to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 . This activation can lead to the inhibition of inflammation in macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound have been observed to change over time. The compound is known to be moderately stable in liver microsomes , indicating its potential for long-term effects on cellular function.
Metabolic Pathways
Given its role in activating NRF2 , it may be involved in the NRF2-mediated oxidative stress response pathway.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPTXYLURMGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)




